CCG 50014

Descripción general

Descripción

CCG-50014 es un potente inhibidor de molécula pequeña del regulador de la proteína de señalización de proteína G tipo 4 (RGS4). Es altamente selectivo para RGS4 sobre otras proteínas RGS, lo que lo convierte en una herramienta valiosa en la investigación científica. El compuesto ha demostrado ser prometedor para mejorar los efectos analgésicos mediados por opioides y reducir las respuestas nociceptivas en modelos animales .

Métodos De Preparación

La síntesis de CCG-50014 implica la formación de una estructura central de tiadiazolidina-3,5-diona. La ruta sintética generalmente incluye la reacción de 4-fluorobencilamina con cloruro de 4-metilbenzoílo para formar un intermedio, que luego se cicla con tiourea para producir el producto final. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Covalent Binding Mechanism

CCG-50014 forms disulfide adducts with cysteine residues in RGS proteins. The primary reaction involves nucleophilic attack by cysteine thiol groups (Cys95/Cys107 in RGS4 and Cys160/Cys107 in RGS8) on the electrophilic sulfur in CCG-50014's thiadiazolidine core . This reaction is highly specific:

-

Binding Site : Allosteric regulatory site of RGS4, 8–13 Å from the RGS4-Gα interface .

-

Reversibility : Binding to Cys107 in RGS8 is reversible via disulfide cleavage, while Cys160 adducts cause irreversible denaturation .

| Compound | Binding Residue | Reversibility | Citation |

|---|---|---|---|

| CCG-50014 | Cys95 (RGS4) | Irreversible | |

| Cys160 (RGS8) | Irreversible | ||

| Cys107 (RGS8) | Reversible |

Selectivity and Potency

CCG-50014 exhibits >20-fold selectivity for RGS4 over other RGS proteins and avoids general cysteine protease inhibition . Its potency surpasses common cysteine alkylators:

| Inhibitor | RGS4 IC50 | Papain Activity | Selectivity |

|---|---|---|---|

| CCG-50014 | 30 nM | No inhibition | RGS4-specific |

| N-ethylmaleimide | >1,000 μM | Broad cysteine | Non-selective |

| Iodoacetamide | >1,000 μM | Broad cysteine | Non-selective |

Structural Impact on RGS Proteins

Binding induces allosteric changes in the RGS4 helix bundle (α5-α6), destabilizing the RGS4-Gα interface . For RGS8:

-

Cys107 Adduct : Prevents Gα binding reversibly.

-

Cys160 Adduct : Causes irreversible aggregation via disulfide cross-linking .

Thermal stability assays confirm RGS8 destabilization at 30 nM CCG-50014, while Gαo remains unaffected .

Chemical Stability

CCG-50014 retains full inhibitory activity at pH 6.5 and is stable under standard biochemical assay conditions .

Aplicaciones Científicas De Investigación

Pharmacological Properties

The unique properties of CCG 50014 enhance its utility in research and potential therapeutic applications:

- Covalent Modification : The compound forms a stable adduct with cysteine residues in RGS proteins, which can lead to irreversible inhibition. This property distinguishes it from non-covalent inhibitors .

- Non-general Cysteine Alkylator : Unlike general cysteine alkylators such as N-ethylmaleimide or iodoacetamide, this compound does not exhibit broad reactivity with cysteine residues across different proteins, allowing for more targeted modulation of RGS activity .

Case Studies

-

Inhibition of SARS-CoV-2 Main Protease :

Recent studies have demonstrated that this compound acts as a potent inhibitor of the main protease (MPro) of SARS-CoV-2. This application highlights its potential role in antiviral drug development . -

Modulation of Pain Pathways :

In vivo studies have shown that this compound can enhance analgesic responses through its inhibitory effects on RGS4 in pain signaling pathways. This suggests a potential therapeutic application in managing chronic pain conditions . -

Cancer Research :

Investigations into the role of RGS proteins in cancer signaling pathways have indicated that this compound may help elucidate the functional roles of these proteins in tumorigenesis and metastasis. Its selective inhibition could provide insights into developing targeted cancer therapies .

Data Tables

| Property | Value |

|---|---|

| IC50 for RGS4 | 30 nM |

| Selectivity Ratio | >20-fold for RGS4 |

| Binding Mechanism | Covalent modification |

| Non-covalent Inhibitor Comparison | >1000-fold more potent than N-ethylmaleimide |

| Application Area | Description |

|---|---|

| Antiviral Activity | Inhibits SARS-CoV-2 MPro |

| Pain Modulation | Enhances analgesic responses in animal models |

| Cancer Research | Investigates roles of RGS proteins in tumorigenesis |

Mecanismo De Acción

CCG-50014 ejerce sus efectos uniéndose covalentemente a dos residuos de cisteína ubicados en un sitio regulador alostérico de RGS4. Esta unión forma un aducto que inhibe la actividad de RGS4, lo que mejora la señalización de la proteína G. La inhibición de la actividad de RGS4 puede mejorar la analgesia inducida por agonistas del receptor de opioides al prevenir la internalización de los receptores de opioides en la médula espinal .

Comparación Con Compuestos Similares

CCG-50014 es único en su alta selectividad y potencia para RGS4 en comparación con otras proteínas RGS. Los compuestos similares incluyen:

Inhibidores de RGS8: Estos compuestos también inhiben las proteínas RGS, pero con menor selectividad y potencia en comparación con CCG-50014.

Inhibidores de RGS16: Estos inhibidores se dirigen a RGS16 y tienen diferentes perfiles de selectividad y mecanismos de acción.

Inhibidores de RGS19: Similar a los inhibidores de RGS4, pero con propiedades estructurales y funcionales distintas

CCG-50014 se destaca por su capacidad para formar enlaces covalentes con residuos específicos de cisteína, lo que lo convierte en una herramienta valiosa para estudiar las funciones funcionales de RGS4 y sus posibles aplicaciones terapéuticas.

Actividad Biológica

CCG 50014 is a potent small molecule inhibitor specifically targeting the Regulators of G-protein Signaling (RGS) proteins, particularly RGS4. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications in modulating G-protein-coupled receptor (GPCR) signaling pathways.

This compound operates by covalently binding to specific cysteine residues on RGS proteins, primarily RGS4, thereby inhibiting their function. The compound exhibits an IC50 value of 30 nM for RGS4, making it the most potent RGS inhibitor identified to date. It shows over 20-fold selectivity for RGS4 compared to other RGS proteins, which enhances its utility in research and potential therapeutic applications .

Binding Dynamics

The binding of this compound occurs at an allosteric site, where it forms adducts with two cysteine residues. Notably, binding to Cys(107) in RGS8 inhibits Gα binding reversibly, while interaction with Cys(160) leads to irreversible denaturation of RGS8 . This specificity highlights the compound's potential for fine-tuning GPCR signaling without broadly affecting other signaling pathways.

Structural Insights

Recent studies utilizing NMR spectroscopy and molecular dynamics simulations have provided insights into the conformational changes induced by this compound. The compound's binding alters the dynamics of RGS4, particularly affecting regions involved in G-protein interaction. For instance, significant chemical shift perturbations were observed in residues near the binding site, indicating altered flexibility and conformational states upon inhibitor binding .

Inhibition Studies

In a series of experiments, this compound demonstrated a significant reduction in Gα binding by RGS proteins. For example, at a concentration that corresponds to its IC50, this compound inhibited Gα binding by approximately 20% for RGS8 at one cysteine site and 50% at another . These findings underscore its effectiveness as a selective inhibitor.

Selectivity Profile

This compound's selectivity was further characterized against various cysteine alkylators like N-ethylmaleimide and iodoacetamide, where it proved over 1000-fold more potent as an RGS4 inhibitor than these general alkylators. This selectivity is crucial for minimizing off-target effects in therapeutic settings .

Comparative Efficacy Table

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | RGS4 | 30 | >20-fold over others |

| N-ethylmaleimide | General | >30000 | Non-specific |

| Iodoacetamide | General | >30000 | Non-specific |

Propiedades

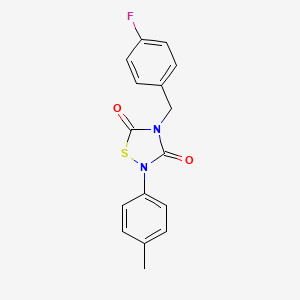

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-11-2-8-14(9-3-11)19-15(20)18(16(21)22-19)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIIIYITNGOFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236951 | |

| Record name | CCG-50014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883050-24-6 | |

| Record name | CCG-50014 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883050246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-50014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-50014 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA72G28VE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.